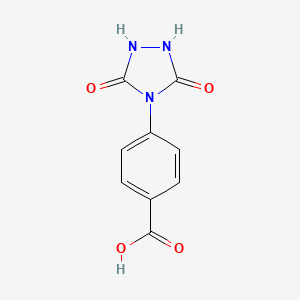

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid

Descripción general

Descripción

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid , also known by its chemical formula C₉H₇N₃O₄ , is a compound with intriguing properties. Its molecular weight is approximately 221.17 g/mol . This acid features a fused triazolidine ring and a benzoic acid moiety, making it an interesting subject for study.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Supramolecular Assembly

4-Aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, including derivatives like 4-(3,5-dioxo-1,2,4-triazolidin-4-yl) benzoic acid, demonstrate the ability to form two-dimensional supramolecular assemblies. These assemblies are facilitated by intermolecular hydrogen bonding between acid or amide and urazole groups, as well as dipole-dipole interactions between carbonyl groups and hydrogen atoms of phenyl rings. This feature is significant in the development of materials with specific molecular architectures (Seidel et al., 1995).

Polymer Dynamics

The incorporation of 4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzoic acid into polymers, such as in 1,4-polybutadiene, leads to the formation of supramolecular aggregates. These aggregates significantly influence the molecular dynamics and mobility of the polymer backbone, as revealed by Deuteron nuclear magnetic resonance (2H NMR) spectroscopy. This application is crucial in designing new materials with tailored mechanical and dynamic properties (Dardin et al., 1993).

Molecular Self-Assembly

The derivative of urazoylbenzoic acid, which includes 4-(1-but-1-en-3-yl-3,5-dioxo-1,2,4-triazolidin-4-yl) benzoic acid, has been shown to form association polymers via intermolecular hydrogen bonding. This self-assembly process is critical in the development of materials with specific functionalities and structural properties, as evidenced by X-ray structural analysis (Hilger et al., 1992).

Supramolecular Networks in Thermoplastic Elastomers

4-(3,5-dioxo-1,2,4-triazolidin-4-yl) benzoic acid units in functionalized polybutadienes act as effective junction zones, forming thermoplastic elastomers. The molecular scale dynamics of these structures have been analyzed using 2H-NMR, showing distinct mobility characteristics in different environments. This research provides insights into designing elastomers with specific mechanical properties (Dardin et al., 1995).

Adsorption Behavior of Functionalized Polymers

Functionalized polymers containing 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid show unique adsorption and desorption behaviors, particularly when interacting with surfaces like silicon wafers. This property is crucial for applications in materials science and surface chemistry, where controlled adsorption is essential (Siqueira et al., 1996).

Safety and Hazards

Propiedades

IUPAC Name |

4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c13-7(14)5-1-3-6(4-2-5)12-8(15)10-11-9(12)16/h1-4H,(H,10,15)(H,11,16)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBYKGYCWFRLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712164 | |

| Record name | 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid | |

CAS RN |

52203-73-3 | |

| Record name | 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

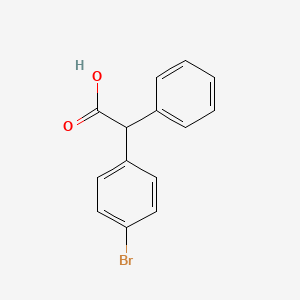

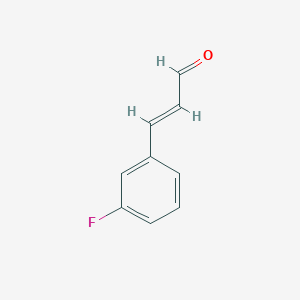

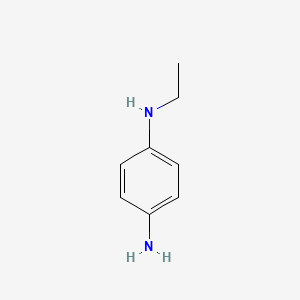

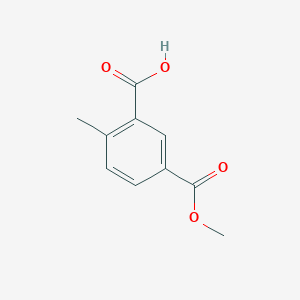

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

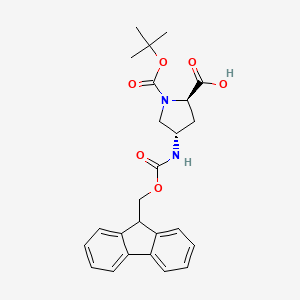

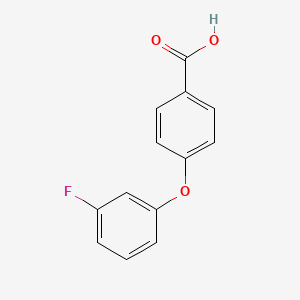

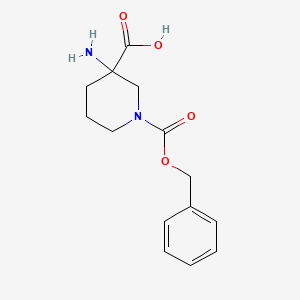

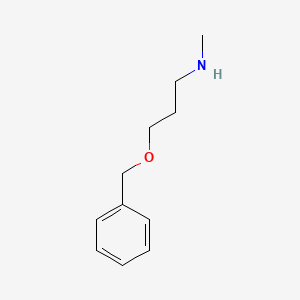

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid](/img/structure/B3183391.png)

![5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3183394.png)

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)